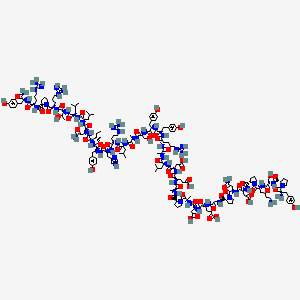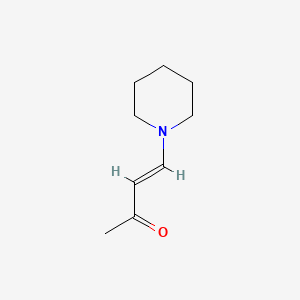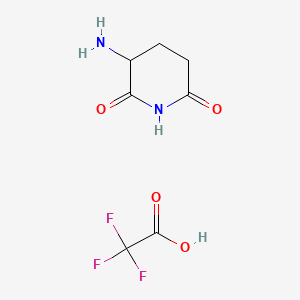
10-甲基十六烷酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 10-methylhexadecanoate is an organic compound with the molecular formula C18H36O2. It is a methyl ester derivative of 10-methylhexadecanoic acid. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, chloroform, and ether .
科学研究应用
Methyl 10-methylhexadecanoate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of esterification and other organic reactions.
Biology: This compound is utilized in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Methyl 10-methylhexadecanoate is used in the production of biofuels and as a component in various industrial formulations
准备方法
Synthetic Routes and Reaction Conditions: Methyl 10-methylhexadecanoate can be synthesized through the esterification of 10-methylhexadecanoic acid with methanol. This reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of methyl 10-methylhexadecanoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Methyl 10-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: Methyl 10-methylhexadecanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 10-methylhexadecanoic acid.
Reduction: 10-methylhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
作用机制
The mechanism of action of methyl 10-methylhexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylhexadecanoic acid, which can then participate in metabolic pathways related to lipid metabolism. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .
相似化合物的比较
Methyl palmitate: A methyl ester of palmitic acid, similar in structure but without the methyl group at the 10th position.
Methyl stearate: A methyl ester of stearic acid, with a longer carbon chain.
Methyl oleate: A methyl ester of oleic acid, containing a double bond in the carbon chain.
Uniqueness: Methyl 10-methylhexadecanoate is unique due to the presence of a methyl group at the 10th position of the carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
属性
CAS 编号 |
2490-51-9 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284 |
外观 |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
同义词 |
10-Methyl C16:0 methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)
